4-(p-Tolyloxy)quinoline-2-carboxylic acid

Description

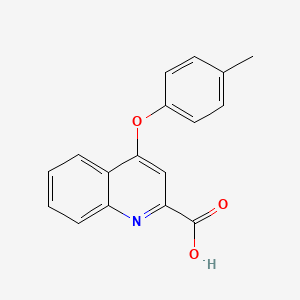

Structure

2D Structure

Properties

IUPAC Name |

4-(4-methylphenoxy)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)21-16-10-15(17(19)20)18-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPPRIBFNJOGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Quinoline-2-carboxylic Acid Core

A foundational step is the preparation of quinoline-2-carboxylic acid or closely related intermediates:

- From Isatin and Acetone under Basic Conditions :

A documented method involves the condensation of isatin with acetone in a strongly basic aqueous environment (e.g., sodium hydroxide), followed by reflux and pH adjustment to isolate 2-toluquinoline-4-carboxylic acid with high yield (~99%). The reaction parameters include stirring at 25-35°C, refluxing for 5-15 hours, and pH adjustment to 5-6 for precipitation.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Isatin, NaOH, water, acetone reflux | 2-toluquinoline-4-carboxylic acid | 99 | pH adjusted to 5-6, filtration |

- Oxidation Using Alkaline Hydrogen Peroxide :

Another route for related quinoline carboxylic acids involves oxidation of methylquinoline derivatives with controlled excess alkaline hydrogen peroxide at 50-70°C, followed by acidification to pH 1-4 to precipitate the acid. This method is useful for producing 2-hydroxyquinoline-4-carboxylic acids and can be adapted for substituted quinolines.

| Parameter | Condition/Value |

|---|---|

| Temperature | 50–70 °C |

| Hydrogen peroxide conc. | 15–35% |

| Alkali hydroxide conc. | 9–16% |

| pH for precipitation | 1–4 |

| Drying conditions | Vacuum drying at 50–150 °C |

Introduction of the p-Tolyloxy Group at the 4-Position

Nucleophilic Aromatic Substitution (SNAr) Approach :

The 4-position of quinoline-2-carboxylic acid derivatives can be functionalized by displacement of a suitable leaving group (e.g., halogen) with p-tolyl alcohol or its alkoxide. This reaction is typically carried out under basic conditions to generate the phenolate nucleophile, which attacks the electrophilic 4-position of the quinoline ring.

| Reagents | Conditions | Outcome |

|---|---|---|

| Quinoline-2-carboxylic acid 4-halide | Base (e.g., K2CO3 or NaH), solvent (DMF, DMSO), 80-120°C | Formation of 4-(p-Tolyloxy)quinoline-2-carboxylic acid |

- The reaction time varies from several hours to overnight, depending on substrate reactivity and temperature.

Oxidation and Purification Steps

Oxidation :

Potassium permanganate or other strong oxidizers can be used to oxidize intermediate vinyl or methyl groups on the quinoline ring to carboxylic acids under controlled temperatures (35-45°C).Purification :

The product is typically isolated by acidification, filtration, and recrystallization from suitable solvents such as glacial acetic acid or ethanol to achieve high purity.

Representative Preparation Procedure (Based on Patent CN102924374B)

| Step | Description | Conditions & Reagents | Product & Yield |

|---|---|---|---|

| 1 | Condensation of isatin with acetone in basic aqueous solution | NaOH, water, 25-35°C stirring, reflux 10 h | 2-toluquinoline-4-carboxylic acid, 99% yield |

| 2 | Reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde | 95-105°C, 1-6 h reaction | 2-vinyl-4-quinoline carboxylic acid, 85% yield |

| 3 | Treatment with diacetyl oxide to dehydrate | 115-125°C, 2-8 h reaction | Dehydrated intermediate product |

| 4 | Oxidation with potassium permanganate and sodium hydroxide | 35-45°C, 2-8 h reaction | Quinoline-2,4-dicarboxylic acid |

| 5 | Decarboxylation in m-xylene reflux | Reflux, cooling, filtration | Cinchonic acid (quinoline-4-carboxylic acid derivative) |

This sequence can be adapted to introduce the p-tolyloxy substituent by replacing phenyl aldehyde with p-tolyl derivatives or by subsequent substitution reactions on the quinoline ring.

Analytical and Characterization Data

NMR Spectroscopy :

Characteristic proton signals for quinoline ring and p-tolyl group confirm substitution pattern. For example, aromatic protons appear between 7.0-8.5 ppm, and methyl protons of the p-tolyl group appear near 2.5-2.6 ppm.Melting Point :

Reported melting points for intermediates and final products range from 238°C to 295°C depending on the substitution and hydration state.Elemental Analysis and IR :

Confirm carboxylic acid functionality (broad OH stretch ~3345 cm^-1) and aromatic substitution (C=C stretches, C-O stretches for ether linkage).

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Isatin + acetone condensation | NaOH, water, reflux | 25-35 (stir), reflux 10 | 10 | 99 | pH adjusted to 5-6, filtration |

| Aldehyde addition | Phenyl aldehyde or p-tolyl aldehyde | 95-105 | 1-6 | 85 | Formation of vinyl intermediate |

| Dehydration | Diacetyl oxide | 115-125 | 2-8 | - | Intermediate dehydration |

| Oxidation | KMnO4, NaOH | 35-45 | 2-8 | - | Converts vinyl to carboxylic acid |

| Decarboxylation | m-Xylene reflux | Reflux | - | - | Final quinoline acid derivative |

| Substitution with p-tolyl group | p-Tolyl alcohol + base (K2CO3, NaH) | 80-120 | Several | Variable | SNAr reaction to introduce p-tolyloxy |

Chemical Reactions Analysis

4-(p-Tolyloxy)quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Common reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of quinoline compounds, including 4-(p-Tolyloxy)quinoline-2-carboxylic acid, exhibit promising anticancer activities. These compounds have been shown to target various pathways involved in cancer cell proliferation and survival. For instance, they can inhibit cancer stem cells, which are implicated in tumor recurrence and metastasis. The ability to sensitize tumors to other therapies further enhances their therapeutic potential against resistant forms of cancer .

Antibacterial Activity

The antibacterial properties of quinoline derivatives have been extensively studied. A series of synthesized compounds based on the quinoline structure demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structural modifications introduced in these compounds improved their binding affinity to bacterial enzymes, thereby enhancing their efficacy .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including:

- Doebner Reaction : This reaction is crucial for forming the quinoline core.

- Amidation and Reduction : These steps help introduce functional groups that can enhance biological activity.

- Acylation : This process modifies the carboxylic acid group to improve solubility and reactivity.

These synthetic routes allow for the generation of various derivatives with tailored properties for specific applications in drug development .

Case Studies

Several studies have documented the effectiveness of quinoline derivatives in preclinical models:

- In one study, specific derivatives showed a marked reduction in tumor sphere formation, indicating a decrease in cancer stem cell viability.

- Another investigation highlighted the compound's ability to enhance the effects of radiotherapy in resistant cancer cell lines, suggesting a potential role as an adjunctive treatment .

Summary Table of Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tyrosine kinase enzymes. This inhibition disrupts the signaling pathways involved in cell growth and proliferation, making it effective in cancer treatment. The molecular targets include various receptors and proteins involved in these pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline-2-carboxylic acid derivatives vary significantly in biological activity and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Quinoline-2-carboxylic Acid Derivatives

*Calculated based on molecular formula C₁₇H₁₃NO₃.

Key Observations:

Substituent Position: this compound differs from 6-methoxy-2-arylquinoline-4-carboxylic acid in substituent placement. The latter’s methoxy group at position 6 and carboxylic acid at position 4 may reduce steric hindrance compared to the p-tolyloxy group at position 4 in the target compound . 4-Hydroxyquinoline-2-carboxylic acid (kynurenic acid) has a hydroxyl group at position 4, enabling hydrogen bonding, whereas the p-tolyloxy group in the target compound provides electron-donating effects and increased lipophilicity .

Methoxy and hydroxy groups improve solubility but may reduce metabolic stability compared to alkyl/aryl ethers like p-tolyloxy .

Biological Activity: 4-Hydroxyquinoline-2-carboxylic acid is a known neuromodulator, while 6-methoxy-2-arylquinoline-4-carboxylic acids inhibit P-glycoprotein, a drug efflux pump . The target compound’s biological profile remains underexplored but could be inferred to target similar pathways due to structural parallels.

Pharmacological Potential

- P-glycoprotein Inhibition: Methoxy-substituted quinolines (e.g., 6-methoxy-2-arylquinoline-4-carboxylic acid) show promise in overcoming multidrug resistance, suggesting that the target compound’s p-tolyloxy group could modulate similar targets .

Biological Activity

4-(p-Tolyloxy)quinoline-2-carboxylic acid is a quinoline derivative characterized by its unique molecular structure, which includes a quinoline backbone, a carboxylic acid group at the 2-position, and a p-tolyloxy substituent at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C₁₇H₁₃NO₃

- Molecular Weight : 279.29 g/mol

The presence of the p-tolyloxy group enhances the compound's solubility and biological activity, making it an interesting subject for various pharmacological studies.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1 summarizes the antibacterial activity compared to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) | Comparison Agent |

|---|---|---|

| Staphylococcus aureus | 20 | Ampicillin |

| Escherichia coli | 18 | Gentamicin |

| Pseudomonas aeruginosa | 15 | Ciprofloxacin |

These results indicate that structural modifications in quinoline derivatives can enhance antibacterial efficacy .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, this compound exhibited a notable reduction in inflammatory markers without cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were significantly lower than those of classical non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic potential .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has shown selective cytotoxicity against several cancer cell lines, including:

- H460 (lung cancer)

- HT-29 (colon cancer)

- MKN-45 (gastric cancer)

Table 2 presents the IC50 values for these cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| H460 | 5.2 |

| HT-29 | 12.8 |

| MKN-45 | 9.6 |

These findings suggest that the compound induces apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) accumulation .

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. Similar compounds have been found to induce cell cycle arrest and apoptosis through:

- Regulation of cell cycle proteins

- Activation of intrinsic apoptotic pathways

- Modulation of ROS levels leading to DNA damage.

Case Studies

- Antibacterial Efficacy Study : A recent study compared the antibacterial effects of various quinoline derivatives, including this compound, against resistant strains of bacteria. The compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for drug development in combating antibiotic resistance .

- Cancer Cell Line Evaluation : In a study assessing the anticancer properties of quinoline derivatives, this compound was identified as having high selectivity towards lung and gastric cancer cell lines with low IC50 values, indicating strong therapeutic potential .

Q & A

Q. What are the common synthetic routes for 4-(p-Tolyloxy)quinoline-2-carboxylic acid?

- Methodological Answer : The Pfitzinger reaction is a classical method, involving condensation of isatin derivatives with ketones in alkaline conditions . Modifications of the Doebner reaction (e.g., using V₂O₅/Fe₃O₄ catalysts in water) enable efficient synthesis of 2-arylquinoline-4-carboxylic acids . For 4-(p-Tolyloxy) derivatives, introducing the p-tolyloxy group via nucleophilic substitution or palladium-catalyzed coupling may follow cyclization. Key Steps :

- Isatin condensation with ketones.

- Alkaline cyclization.

- Post-functionalization for p-tolyloxy substitution.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C): Assigns proton environments and aromatic substitution patterns .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) groups .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structural validation .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors .

- Store in sealed, dry containers to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

- Methodological Answer :

- Catalyst Screening : Transition metal catalysts (e.g., V₂O₅/Fe₃O₄) improve regioselectivity and reduce side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while water enables greener synthesis .

- Temperature Control : Maintain 80–100°C during cyclization to balance reaction rate and decomposition .

Example Optimization Table :

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Catalyst | None | V₂O₅/Fe₃O₄ | 25% → 68% |

| Solvent | Ethanol | Water | 50% → 75% |

Q. How to resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation : Combine NMR with X-ray crystallography to confirm substituent positions .

- Purity Assessment : Use HPLC to rule out impurities causing spectral discrepancies .

- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria) affecting IR/NMR signals .

Q. What strategies enhance bioactivity in quinoline-2-carboxylic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -NO₂) at C-6 increase antimicrobial activity .

- Hydrophobic Substituents (e.g., adamantyl) improve membrane penetration for antitubercular activity .

- Computational Modeling : Use DFT or molecular docking to predict binding affinities to target proteins .

Q. How to design derivatives with improved metabolic stability?

- Methodological Answer :

- Blocking Metabolic Hotspots : Replace labile methoxy groups with fluorine or methyl groups .

- Prodrug Approaches : Esterify the carboxylic acid to enhance bioavailability .

- In Silico ADME Prediction : Tools like SwissADME assess permeability and cytochrome P450 interactions .

Data Contradiction Analysis

Q. Why do synthetic yields vary between Pfitzinger and Doebner reactions?

- Methodological Answer :

- Reagent Compatibility : Pfitzinger requires specific isatin derivatives, while Doebner tolerates diverse aldehydes but may form byproducts .

- Side Reactions : Competitive decarboxylation in acidic Doebner conditions reduces yield vs. alkaline Pfitzinger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.